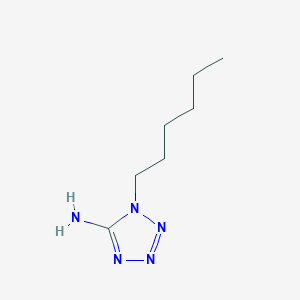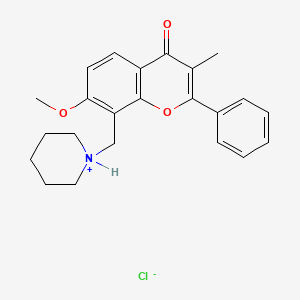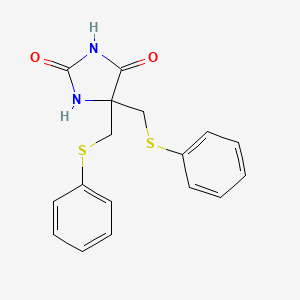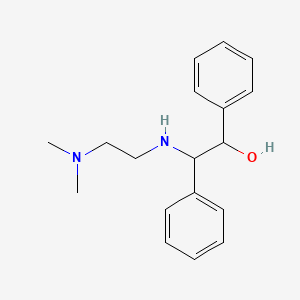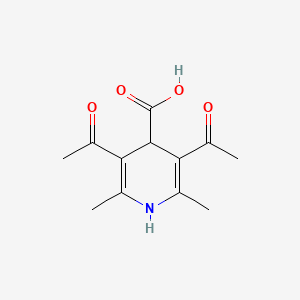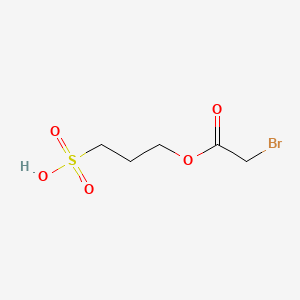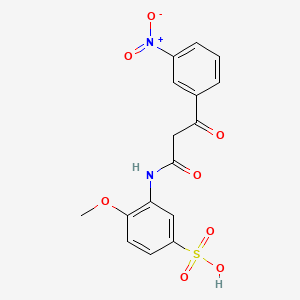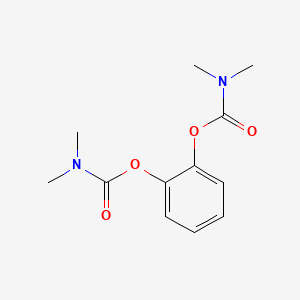
2-Oxetanemethanol, 4-(6-amino-9H-purin-9-yl)-3-hydroxy-, (2R,3S,4R)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Oxetanemethanol, 4-(6-amino-9H-purin-9-yl)-3-hydroxy-, (2R,3S,4R)- is a complex organic compound with significant importance in various scientific fields. This compound is characterized by its unique structure, which includes an oxetane ring and a purine base, making it a subject of interest in medicinal chemistry and biochemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxetanemethanol, 4-(6-amino-9H-purin-9-yl)-3-hydroxy-, (2R,3S,4R)- typically involves multi-step organic reactions. The process often starts with the preparation of the oxetane ring, followed by the introduction of the purine base. Common reagents used in these reactions include strong bases, nucleophiles, and protecting groups to ensure the stability of intermediates.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and high-throughput screening methods to optimize yield and purity. The use of catalysts and automated systems can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
2-Oxetanemethanol, 4-(6-amino-9H-purin-9-yl)-3-hydroxy-, (2R,3S,4R)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of new compounds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, resulting in the replacement of specific atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions often involve controlled temperatures, pH levels, and the use of solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of substituted purine compounds.
科学的研究の応用
2-Oxetanemethanol, 4-(6-amino-9H-purin-9-yl)-3-hydroxy-, (2R,3S,4R)- has numerous applications in scientific research:
Chemistry: Used as a building block in organic synthesis and the development of new chemical entities.
Biology: Studied for its interactions with biological molecules and potential as a biochemical probe.
Medicine: Investigated for its therapeutic potential, including antiviral and anticancer properties.
Industry: Utilized in the development of advanced materials and chemical processes.
作用機序
The mechanism of action of 2-Oxetanemethanol, 4-(6-amino-9H-purin-9-yl)-3-hydroxy-, (2R,3S,4R)- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and triggering various biochemical pathways. This interaction can lead to therapeutic effects, such as inhibition of viral replication or induction of apoptosis in cancer cells.
類似化合物との比較
Similar Compounds
Cyclopentanemethanol, 4-(6-amino-9H-purin-9-yl)-2-hydroxy-: Shares a similar purine base but differs in the ring structure.
Adenosine: A naturally occurring nucleoside with a similar purine base but different sugar moiety.
Guanosine: Another nucleoside with a purine base, used in various biochemical studies.
Uniqueness
2-Oxetanemethanol, 4-(6-amino-9H-purin-9-yl)-3-hydroxy-, (2R,3S,4R)- is unique due to its oxetane ring, which imparts distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for research and development in various scientific fields.
特性
CAS番号 |
230967-28-9 |
|---|---|
分子式 |
C9H11N5O3 |
分子量 |
237.22 g/mol |
IUPAC名 |
(2R,3S,4R)-2-(6-aminopurin-9-yl)-4-(hydroxymethyl)oxetan-3-ol |
InChI |
InChI=1S/C9H11N5O3/c10-7-5-8(12-2-11-7)14(3-13-5)9-6(16)4(1-15)17-9/h2-4,6,9,15-16H,1H2,(H2,10,11,12)/t4-,6+,9-/m1/s1 |
InChIキー |
YUKWAKMMRXYSTG-MFCLVGODSA-N |
異性体SMILES |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@H]([C@H](O3)CO)O)N |
正規SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(O3)CO)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


